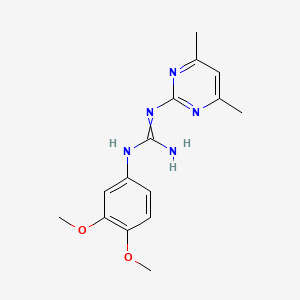

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Beschreibung

This compound (hereafter referred to as the "target compound") is a substituted guanidine derivative synthesized via a two-step process:

Formation of the thiourea intermediate (S10) by reacting 2-isothiocyanato-4,6-dimethylpyrimidine with 3,4-dimethoxyaniline (83% yield) .

Conversion of S10 to the guanidine derivative (S11) using ammonia and HgO in ethanol (42% yield) . Its molecular formula is C₁₅H₁₉N₅O₂ (MW: 301.35 g/mol), with characteristic ¹H NMR peaks at δ = 7.45–6.78 ppm (aromatic protons) and δ = 3.76–2.33 ppm (methoxy and methyl groups) .

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNDCVZHQYAEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3,4-dimethoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols; solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with modified guanidine groups.

Substitution: Substituted products with new functional groups replacing the guanidine group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Research has indicated that guanidine derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of guanidine derivatives. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity and leading to cell death .

Neuropharmacology

Research has explored the neuropharmacological effects of this compound, particularly its potential role as a neuroprotective agent. The guanidine moiety is known to influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Agricultural Chemistry

In agricultural research, compounds similar to this compound have been studied for their potential use as herbicides or pesticides. Their ability to selectively inhibit certain plant growth pathways could lead to the development of new agrochemicals that are less harmful to non-target species .

Case Studies and Research Findings

Several studies have reported on the applications of this compound:

- Study on Anticancer Mechanisms : A study published in a peer-reviewed journal demonstrated that derivatives of guanidine can effectively inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific interactions of this compound with target proteins were elucidated using molecular docking studies .

- Neuroprotective Effects : Another research article investigated the neuroprotective effects of similar compounds in animal models of neurodegeneration. The results indicated significant improvements in cognitive functions and reduced neuronal loss when treated with guanidine derivatives .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) (E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (S13)

- Key Difference : The phenyl ring has a single 4-methoxy group instead of 3,4-dimethoxy.

- Impact : Reduced molecular weight (272.1 vs. 301.35) and altered electronic properties due to fewer electron-donating methoxy groups. Synthesized in lower yield (35%) compared to S11 (42%) .

b) 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine (CAS 303094-67-9)

- Key Difference : A 2-(trifluoromethyl)phenyl group replaces the 3,4-dimethoxyphenyl moiety.

- Impact : The electron-withdrawing trifluoromethyl group increases acidity (pKa ~4.69) and lipophilicity. Higher molecular weight (309.29 g/mol) and solubility in DMSO (25 mg/mL) .

- Safety : Classified as hazardous (H302, H315, H319) due to oral/ocular toxicity .

Modifications to the Guanidine Core

a) 1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazolidin-4-one (IA-2)

- Structural Change : Addition of an imidazolidin-4-one ring via ethyl bromoacetate reaction.

- Impact : Increased molecular weight (342.3 g/mol) and altered NMR profile (δ = 11.42 ppm for NH). Synthesized in low yield (8.4%), indicating synthetic challenges .

- Activity: Potential modified bioactivity due to conformational rigidity from the fused ring .

Substituent Variations on the Pyrimidine Ring

a) 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methylbenzyl)guanidine (Compound 6)

- Key Difference : A 2-methylbenzyl group replaces the 3,4-dimethoxyphenyl moiety.

- Structural studies show substituents influence tautomerism in the solid state .

Biologische Aktivität

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS Number: 332073-81-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C₁₅H₁₉N₅O₂, with a molecular weight of 283.35 g/mol. It possesses various structural features that contribute to its biological activity, including a guanidine moiety and substituted aromatic rings.

Guanidine derivatives have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular processes.

- Modulation of Signal Transduction Pathways : The compound may interact with specific receptors or pathways that regulate cell growth and apoptosis.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antimicrobial Activity

Studies have demonstrated that guanidine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Anti-inflammatory Effects

Guanidine compounds are known to modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Anticancer Properties

Preliminary studies suggest potential anticancer activity for this compound through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduced cytokine production in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines |

Notable Research Findings

- A study focused on the synthesis and biological evaluation of guanidine derivatives found that modifications in the pyrimidine ring significantly enhanced antimicrobial activity against resistant strains of bacteria .

- Another investigation into the anti-inflammatory properties highlighted the ability of similar compounds to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,6-dimethylpyrimidin-2-amine with 3,4-dimethoxyphenyl isothiocyanate in the presence of a base (e.g., triethylamine) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (80–100°C) significantly affect reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the guanidine derivative .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns on the pyrimidine and dimethoxyphenyl moieties (e.g., aromatic proton integration in ¹H NMR, quaternary carbon signals in ¹³C NMR).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M–H]⁻) to confirm molecular formula.

- HPLC with UV detection : Assess purity (>95% recommended for biological assays) using a C18 column and methanol/water mobile phase .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to its guanidine and methoxy groups. Store in amber vials at –20°C under inert gas (argon or nitrogen). Conduct accelerated stability studies by exposing aliquots to elevated temperatures (40°C) and humidity (75% RH) for 7–14 days, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthesis and reactivity?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways. For example, calculate activation energies for key steps (e.g., guanidine formation) to identify rate-limiting stages. Pair computational predictions with Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For instance, if the compound shows potent in vitro kinase inhibition but poor cellular activity, investigate membrane permeability via PAMPA assays or efflux pump interactions (e.g., P-glycoprotein). Adjust experimental conditions (e.g., serum concentration, pH) to mimic physiological environments .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer : Systematically modify substituents on the pyrimidine and dimethoxyphenyl rings. Prioritize analogs based on:

- Electron-withdrawing/donating groups : Replace methoxy with halogen or nitro groups to alter electronic properties.

- Steric effects : Introduce methyl or ethyl groups at non-critical positions to assess steric hindrance.

- Bioisosteric replacements : Substitute the guanidine moiety with amidine or thiourea groups to modulate solubility and target binding. Validate changes using molecular docking and free-energy perturbation (FEP) simulations .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine proteomics (e.g., thermal shift assays) and transcriptomics (RNA-seq) to identify target proteins and pathways. Use chemical proteomics with a biotinylated analog for pull-down assays followed by LC-MS/MS analysis. Confirm hits via CRISPR-Cas9 knockout or siRNA silencing in relevant cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.